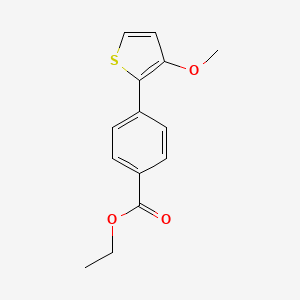
Ethyl 4-(3-methoxythiophen-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-methoxythiophen-2-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters of benzoic acid. The structure of this compound includes a benzoate moiety substituted with a thiophene ring, which is further substituted with a methoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of Ethyl 4-(3-methoxythiophen-2-yl)benzoate typically involves the esterification of 4-(3-methoxythiophen-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-(3-methoxythiophen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-methoxythiophen-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methoxythiophen-2-yl)benzoate depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 4-(3-methoxythiophen-2-yl)benzoate can be compared with other benzoate esters and thiophene derivatives. Similar compounds include:
Ethyl 4-(2-thienyl)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
The presence of the methoxy group and the specific ester moiety in this compound makes it unique and can impart distinct chemical and biological properties.
Properties
CAS No. |
919792-36-2 |
|---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 4-(3-methoxythiophen-2-yl)benzoate |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(15)11-6-4-10(5-7-11)13-12(16-2)8-9-18-13/h4-9H,3H2,1-2H3 |
InChI Key |
AFHDGBKFIWFWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















